2-(2-Ethyl-4-fluorophenoxy)acetyl chloride
Overview
Description
2-(2-Ethyl-4-fluorophenoxy)acetyl chloride is a chemical compound known for its potent biological activity. It is a derivative of phenoxyacetic acid and is commonly used in medical, environmental, and industrial research. The compound has a molecular formula of C10H10ClFO2 and a molecular weight of 216.637 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethyl-4-fluorophenoxy)acetyl chloride typically involves the reaction of 2-(2-Ethyl-4-fluorophenoxy)acetic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C10H11FO3+SOCl2→C10H10ClFO2+SO2+HCl
The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethyl-4-fluorophenoxy)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2-Ethyl-4-fluorophenoxy)acetic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2-(2-Ethyl-4-fluorophenoxy)acetic acid: Formed from hydrolysis.
Scientific Research Applications
2-(2-Ethyl-4-fluorophenoxy)acetyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-4-fluorophenoxy)acetyl chloride involves its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity makes it useful in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
- 2-(2-Ethylphenoxy)acetyl chloride
- 2-(4-Fluorophenoxy)acetyl chloride
- 2-(2-Ethyl-4-chlorophenoxy)acetyl chloride
Comparison: 2-(2-Ethyl-4-fluorophenoxy)acetyl chloride is unique due to the presence of both an ethyl group and a fluorine atom on the phenoxy ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
2-(2-ethyl-4-fluorophenoxy)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-7-5-8(12)3-4-9(7)14-6-10(11)13/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTVVNIGDJZHPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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